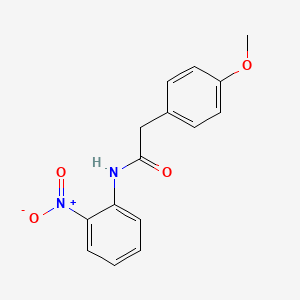
2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide, also known as MNPA, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. MNPA belongs to the class of organic compounds known as nitroanilines, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In material science, this compound has been used as a building block for the synthesis of novel materials such as liquid crystals and polymers. In analytical chemistry, this compound has been used as a reagent for the determination of various metal ions in environmental and biological samples.
Wirkmechanismus
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide is not fully understood, but it is believed to act by inhibiting the synthesis of prostaglandins, which are known to be involved in the regulation of pain, inflammation, and fever. This compound is also thought to act as a free radical scavenger, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and possess antioxidant properties. This compound has been found to be well-tolerated in animals, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also stable under normal laboratory conditions and can be easily stored for extended periods. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for 2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability for use in drug development. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, this compound may have applications in the development of new materials with unique properties such as liquid crystals and polymers. Overall, this compound is a promising compound with significant potential for further research and development.
Synthesemethoden
2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide can be synthesized using a multi-step procedure that involves the reaction of p-anisidine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to yield this compound. The overall yield of this method is approximately 50%.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-12-8-6-11(7-9-12)10-15(18)16-13-4-2-3-5-14(13)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLHJUACHDZNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-morpholinyl)ethyl]-3-[(nonyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B5145491.png)

![3-methyl-N-{1-[1-(3-phenoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5145499.png)
![2-{[6-(4-bromophenoxy)hexyl]amino}ethanol](/img/structure/B5145500.png)
![N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5145512.png)
![1-(4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5145516.png)
![3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5145529.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5145542.png)
![2-phenylethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5145550.png)
![6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B5145551.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine](/img/structure/B5145555.png)

![methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate](/img/structure/B5145564.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}](/img/structure/B5145568.png)